Cyclobutyl 3,5-difluorophenyl ketone
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Description
Cyclobutyl 3,5-difluorophenyl ketone is a chemical compound with the molecular formula C11H10F2O . It has a molecular weight of 196.2 and belongs to the family of benzophenones.
Molecular Structure Analysis
The InChI code for Cyclobutyl 3,5-difluorophenyl ketone is1S/C11H10F2O/c12-9-4-8(5-10(13)6-9)11(14)7-2-1-3-7/h4-7H,1-3H2
. This indicates the specific arrangement and bonding of atoms in the molecule. Physical And Chemical Properties Analysis
Cyclobutyl 3,5-difluorophenyl ketone has a molecular weight of 196.2 . Its IUPAC name is cyclobutyl (3,5-difluorophenyl)methanone . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Chemical Structure and Electrophilicity
Cyclobutyl ketones, including variants such as cyclobutyl 3,5-difluorophenyl ketone, demonstrate intriguing chemical properties due to their unique structural characteristics. A study focusing on the NMR parameters of cyclobutenones and benzocyclobutenones reveals insights into the electrophilicity of the carbonyl moiety within these compounds. Initial investigations showed that the carbonyl group of saturated and unsaturated cyclobutyl ketones exhibits relatively strong double bond character, indicating low electrophilicity. This is attributed to the conjugation of the carbonyl group with the fused benzene ring or olefinic linkage, which distributes the partial positive charge away from the carbonyl carbon, consequently lowering its electrophilicity. This property is crucial for understanding the reactivity and potential applications of cyclobutyl 3,5-difluorophenyl ketone in various chemical syntheses (Frimer, Sharon, & Gottlieb, 2003).
Catalytic Applications
In the realm of catalysis, cyclobutyl ketones have been utilized in innovative chemical processes. For instance, diphosphinidenecyclobutene-coordinated platinum(II) complexes have been employed as highly selective catalysts for the dehydrogenative silylation of ketones, yielding silyl enol ethers in high yields. This catalytic application underscores the versatility of cyclobutyl ketones in facilitating efficient and selective chemical transformations, potentially including the silylation of cyclobutyl 3,5-difluorophenyl ketone (Ozawa et al., 2001).
Synthesis of Heterocyclic Compounds
Cyclobutyl ketones also play a pivotal role in the synthesis of complex heterocyclic structures. l-Proline-catalyzed direct asymmetric aldol reactions of 1-phenylthiocycloalkyl carboxaldehydes with ketones have been reported to facilitate easy access to spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones. This methodology highlights the utility of cyclobutyl ketones, including cyclobutyl 3,5-difluorophenyl ketone, in constructing spiro- and fused heterocyclic compounds, which are of significant interest in pharmaceutical chemistry and materials science (Bernard et al., 2007).
properties
IUPAC Name |
cyclobutyl-(3,5-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O/c12-9-4-8(5-10(13)6-9)11(14)7-2-1-3-7/h4-7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAOMRLAVWNOLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642553 |
Source
|
Record name | Cyclobutyl(3,5-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 3,5-difluorophenyl ketone | |
CAS RN |
898791-30-5 |
Source
|
Record name | Cyclobutyl(3,5-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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